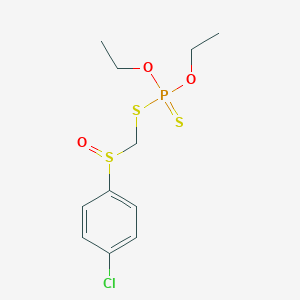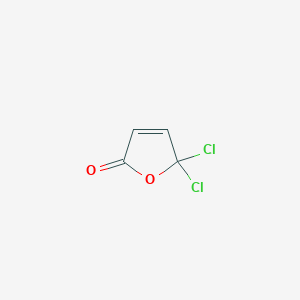
Carbofenothion sulfoxide
Vue d'ensemble
Description
Carbofenothion sulfoxide is not directly mentioned in the provided papers. However, the papers do discuss various sulfoxides and their chemical properties, which can be relevant to understanding the broader class of compounds that carbofenothion sulfoxide belongs to. Sulfoxides are a group of organic compounds that contain a sulfur atom bonded to two carbon atoms and one oxygen atom. The sulfur atom in sulfoxides has a tetrahedral geometry and is in a divalent oxidation state. Sulfoxides are known for their utility in organic synthesis and medicinal chemistry due to their unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of sulfoxides can be achieved through various methods. One approach involves the rhodium-catalyzed transfer of carbamates to sulfoxides, which allows for the convenient synthesis of N-protected sulfoximines under mild conditions . Another method includes the thermolysis-induced tandem reactions involving isocyanides and sulfenic-acid-generating sulfoxides, which provide access to diverse sulfur-containing functional scaffolds . Additionally, the synthesis of sulfoxides can be accomplished through the oxidation of sulfides, as demonstrated by the diastereoselective alkylation of sulfenate anions .
Molecular Structure Analysis
The molecular structure of sulfoxides is characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon atoms. The bond between the sulfur and nitrogen atoms in sulfoximine functional groups, which are isosters of sulfoxides, is not a true double bond but rather a polarized single bond, indicating the polar nature of the sulfoxide group . The stereochemistry of sulfoxides is also an important aspect, as it can influence the reactivity and the outcome of chemical reactions .
Chemical Reactions Analysis
Sulfoxides participate in a variety of chemical reactions. They can act as nucleophiles or electrophiles depending on the reaction conditions. For instance, sulfoxides can be used in the synthesis of carbohydrate-based thiochromans with antiplasmodial activity . They also play multiple roles in glycosylation reactions, such as activators for thioglycosides and precursors to glycosyl triflates . The reactivity of sulfoxides with carbodiimides has been explored for the synthesis of stabilized sulfonium ylides, which are useful intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfoxides are influenced by their molecular structure. Sulfoxides are generally polar and can be soluble in polar solvents like dimethyl sulfoxide (DMSO). This solubility allows for various 'non-aqueous' chemical reactions to be carried out in DMSO, which is a highly polar but stable solvent . The oxidation of carbohydrates by the sulfoxide-carbodiimide method is an example of the chemical utility of sulfoxides, where they facilitate the transformation of alcohols into aldehydes or ketones .
Applications De Recherche Scientifique
Glycosylation Reactions
Carbofenothion sulfoxide plays a significant role in carbohydrate chemistry, particularly in glycosylation reactions. It is used as a glycosyl donor and an activation reagent in constructing glycosidic bonds. This application has been extensively explored, demonstrating the utility of sulfoxide in carbohydrate synthesis (Zeng, Liu, Chen, Zhao, Meng, & Wan, 2018).
Detoxification Studies
In research on organophosphorus insecticide detoxification, Carbofenothion sulfoxide, as a metabolite of carbophenothion, is reduced back to carbophenothion. This process, which involves rat liver enzymes, is important for understanding the toxicity amelioration of these compounds (DeBaun & Menn, 1976).
Sulfoxide in Organic Chemistry
Sulfoxides, including Carbofenothion sulfoxide, are involved in various organic reactions. They are integral in the synthesis of biologically relevant products like sulfoxides, sulfones, and disulfides, all of which are present in many drugs and possess biologically significant properties (Barattucci, Aversa, Mancuso, Salerno, & Bonaccorsi, 2018).
Photocatalysis in Organic Synthesis
Carbofenothion sulfoxide is used in photocatalyzed organic synthesis, particularly in sulfoxidation and sulfenylation transformations. This method demonstrates compatibility with late-stage pharmaceuticals and sugar derivatives, offering a practical approach for the synthesis of sulfoxide/sulfide-containing compounds (Li, Wang, & Jiang, 2017).
Carbohydrate Synthesis Mechanisms
Further exploring its role in carbohydrate chemistry, Carbofenothion sulfoxide is used in diverse transformations, acting as activators and precursors in glycosylation reactions. These mechanisms are critical for the development of more efficient carbohydrate synthesis using sulfoxide-based methods (Fascione, Brabham, & Turnbull, 2016).
Other Applications
- Carbofenothion sulfoxide's derivatives have been used in permethylation of complex carbohydrates, playing a significant role in determining the chemical structure of complex carbohydrates (Hakomori, 1964).
- In the study of tau hyperphosphorylation, derivatives of Carbofenothion sulfoxide, like Dimethyl sulfoxide, have been used to investigate their impact on tau phosphorylation, which is significant for understanding Alzheimer's disease (Julien, Marcouiller, Bretteville, El Khoury, Baillargeon, Hébert, & Planel, 2012).
- In green chemistry, sulfoxides and sulfones have been utilized as solvents in the glycosidation of carbohydrates, demonstrating their effectiveness in sustainable chemical processes (Ludot, Estrine, Bras, Hoffmann, Marinković, & Muzart, 2013).
Mécanisme D'action
Target of Action
Carbophenothion Sulfoxide, also known as Carbofenothion sulfoxide, primarily targets acetylcholinesterase , an essential enzyme in the production of neurotransmitters containing choline-based esters . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine, thereby terminating the signal transmission at the cholinergic synapse .
Mode of Action
Carbophenothion Sulfoxide acts as an acetylcholinesterase inhibitor . By inhibiting the activity of acetylcholinesterase, it disrupts the signal transduction at the cholinergic synapse . This disruption leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by Carbophenothion Sulfoxide is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synapse, which can cause a range of downstream effects, including overstimulation of muscles and glands controlled by the parasympathetic nervous system .
Pharmacokinetics
It’s known that organophosphates, the class of compounds to which carbophenothion sulfoxide belongs, are generally well-absorbed through the skin, lungs, and gastrointestinal tract . They are distributed throughout the body and are metabolized primarily in the liver .
Result of Action
The inhibition of acetylcholinesterase by Carbophenothion Sulfoxide leads to an overstimulation of the nervous system, which can result in a range of symptoms, including nausea, vomiting, diarrhea, abdominal cramps, excessive salivation, and difficulty breathing . In severe cases, it can lead to seizures, loss of consciousness, and even death .
Action Environment
The action, efficacy, and stability of Carbophenothion Sulfoxide can be influenced by various environmental factors. For instance, its effectiveness as an acetylcholinesterase inhibitor can be affected by the presence of other chemicals, temperature, and pH . Furthermore, its stability and persistence in the environment can be influenced by factors such as sunlight, temperature, and soil composition .
Safety and Hazards
Carbofenothion sulfoxide is highly toxic. The estimated fatal oral dose is 0.6 g for a 150 lb. (70 kg) person . It is an indirect cholinesterase inhibitor, meaning its effects are on the nervous system . It is classified as Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification .
Orientations Futures
While specific future directions for Carbofenothion sulfoxide are not mentioned in the search results, the broader field of organophosphates, to which Carbofenothion sulfoxide belongs, continues to be an area of active research. This includes the development of new synthesis methods, the exploration of their mechanisms of action, and the investigation of their environmental impact .
Propriétés
IUPAC Name |
(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHNDTNSNGVHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864763 | |
| Record name | S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbofenothion sulfoxide | |
CAS RN |
17297-40-4 | |
| Record name | Carbophenothion sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)


![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)